molecular formula C23H16N2 B14545758 1,2-Diphenylimidazo[1,2-A]quinoline CAS No. 61760-53-0

1,2-Diphenylimidazo[1,2-A]quinoline

Cat. No.: B14545758
CAS No.: 61760-53-0
M. Wt: 320.4 g/mol
InChI Key: QAXQBRHJMOYIMJ-UHFFFAOYSA-N
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Description

Architectural Significance of Fused Nitrogen Heterocycles

Fused nitrogen heterocycles are core structures in a vast array of biologically active compounds and functional materials. Their rigid, polycyclic frameworks are prevalent in numerous natural products and have become indispensable building blocks in medicinal chemistry. An analysis of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) reveals that 59% of unique small-molecule drugs contain a nitrogen heterocycle, highlighting their profound impact on drug design. nih.govresearchgate.net The fusion of multiple rings, particularly those containing nitrogen, creates unique three-dimensional shapes and electronic properties. This structural complexity allows for precise interactions with biological targets like enzymes and receptors, making them "privileged structures" in the quest for new therapeutic agents. Furthermore, these scaffolds are integral to the development of advanced materials, including organic light-emitting diodes (OLEDs) and agrochemicals. nih.govbeilstein-journals.org

Overview of Imidazo[1,2-A]quinoline System in Chemical Research

The imidazo[1,2-a]quinoline system is a prominent member of the fused nitrogen heterocycle family, characterized by the fusion of an imidazole (B134444) ring with a quinoline (B57606) moiety. This particular arrangement results in a π-conjugated system that is both electronically interesting and synthetically versatile. Quinoline itself is a well-established pharmacophore, forming the basis for a wide range of therapeutic agents. nih.gov The addition of the fused imidazole ring enhances the structural rigidity and provides additional sites for substitution, allowing chemists to fine-tune the molecule's properties.

The synthesis of the imidazo[1,2-a]quinoline core is often achieved through multicomponent reactions (MCRs), which are highly efficient chemical strategies that combine three or more reactants in a single step. One of the most significant methods for creating similar fused imidazopyridine scaffolds is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. nih.govnih.govbeilstein-journals.orgbeilstein-journals.org This reaction typically involves the condensation of an amidine (like 2-aminoquinoline), an aldehyde, and an isocyanide, offering a straightforward route to complex heterocyclic systems. nih.govresearchgate.netnih.govbeilstein-journals.orgbeilstein-journals.org The photophysical properties of these systems are also a subject of intense study, as their extended π-systems often lead to fluorescence, making them candidates for use as probes in biological imaging and as materials in optoelectronics. researchgate.netijrpr.comuni-giessen.de

Research Trajectories for Substituted Imidazo[1,2-A]quinolines

Current research on substituted imidazo[1,2-a]quinolines is largely driven by the search for new therapeutic agents and functional materials. By strategically adding different chemical groups to the core scaffold, scientists can modulate the biological activity and physical properties of the resulting molecules.

A significant area of investigation is in oncology. For instance, derivatives of the related 2-phenylimidazo[1,2-a]quinoline (B188334) have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. nih.govtandfonline.com These studies explore how different substituents on the phenyl and quinoline rings affect the molecule's ability to inhibit cancer cell growth, with some compounds showing promising potency. nih.govtandfonline.com

Another research trajectory focuses on the development of new antimicrobial agents. Fused heterocyclic systems, including quinolines and imidazoles, have a long history of use in fighting infectious diseases. acs.org Researchers are exploring novel imidazo[1,2-a]quinoline derivatives for their potential to act as antifungal or antibacterial agents.

Furthermore, the unique photophysical properties of these compounds are being harnessed. Scientists are designing and synthesizing derivatives with tailored absorption and emission spectra for applications in materials science. This includes the development of new fluorescent probes for sensing pH or metal ions and creating novel emitter molecules for more efficient and stable blue OLEDs. researchgate.netuni-giessen.de The general approach involves modifying the electronic nature of the scaffold with electron-donating or electron-withdrawing groups to control the fluorescence quantum yield and emission color. ijrpr.com

While the broader imidazo[1,2-a]quinoline scaffold is a subject of considerable research, detailed scientific studies focusing specifically on 1,2-Diphenylimidazo[1,2-a]quinoline are not widely available in the reviewed public literature. Consequently, specific, verifiable data regarding its synthesis, characterization, and research findings could not be compiled for this article. The information presented above pertains to the general chemical class to provide foundational context.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61760-53-0

Molecular Formula

C23H16N2

Molecular Weight

320.4 g/mol

IUPAC Name

1,2-diphenylimidazo[1,2-a]quinoline

InChI

InChI=1S/C23H16N2/c1-3-10-18(11-4-1)22-23(19-12-5-2-6-13-19)25-20-14-8-7-9-17(20)15-16-21(25)24-22/h1-16H

InChI Key

QAXQBRHJMOYIMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C(=N2)C=CC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

Synthetic Methodologies for 1,2 Diphenylimidazo 1,2 a Quinoline and Its Derivatives

Direct Cyclization Strategies

Direct cyclization strategies for the construction of the 1,2-diphenylimidazo[1,2-a]quinoline scaffold involve the formation of the fused imidazole (B134444) ring onto a pre-existing quinoline (B57606) core in a single or sequential manner without the direct involvement of a metal catalyst in the key bond-forming steps.

One-Pot Multicomponent Annulations

One-pot multicomponent reactions (MCRs) represent an efficient and atom-economical approach for the synthesis of complex molecules like this compound from simple and readily available starting materials. A prominent example of such a strategy is the Groebke-Blackburn-Bienaymé reaction (GBB-3CR). researchgate.netnih.gov This reaction typically involves the condensation of an aminoazine (in this case, a 2-aminoquinoline (B145021) derivative), an aldehyde (benzaldehyde), and an isocyanide (phenyl isocyanide) to afford the desired imidazo[1,2-a] fused heterocycle.

The GBB reaction is highly valued for its ability to generate molecular diversity and has been successfully applied to the synthesis of a wide array of imidazo[1,2-a]pyridines and related structures. researchgate.netbeilstein-journals.orgmdpi.com The use of various catalysts, including Brønsted acids like acetic acid or Lewis acids such as scandium triflate, can enhance the reaction efficiency and yield. nih.gov The versatility of the GBB-3CR allows for the introduction of the desired diphenyl substitution pattern at positions 1 and 2 of the imidazo[1,2-a]quinoline core by selecting the appropriate aldehyde and isocyanide components.

CatalystSolventTemperatureTimeYield (%)
NH4ClMethanolRoom Temperature-Moderate
p-Toluenesulfonic acidMethanolRoom Temperature-Moderate
Scandium triflate---High
Acetic acid---High

Table 1: Representative conditions for the Groebke-Blackburn-Bienaymé reaction for the synthesis of imidazo[1,2-a]pyridines, adaptable for quinoline derivatives. nih.govmdpi.com

Cyclocondensation Approaches

Cyclocondensation reactions are fundamental in the synthesis of heterocyclic compounds, involving the formation of a ring through the reaction of two or more functional groups with the elimination of a small molecule, such as water. In the context of this compound synthesis, a plausible cyclocondensation approach involves the reaction of a 2-aminoquinoline with an α-haloketone, specifically α-bromodeoxybenzoin (2-bromo-1,2-diphenylethanone).

This method, a variation of the classic synthesis of imidazo[1,2-a]pyridines, would proceed through initial N-alkylation of the 2-aminoquinoline by the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic fused heterocyclic system. While specific examples for this compound are not extensively detailed in the provided results, this approach is a well-established method for the synthesis of the broader class of imidazo-fused heterocycles. nih.gov Another potential cyclocondensation route involves the reaction of anthranilamide with a γ-keto carboxylic acid or its ester derivative, which can lead to tricyclic hydroquinazoline structures through a double cyclocondensation cascade. mdpi.com

Iodocyclization Reactions

Iodocyclization presents another avenue for the synthesis of imidazo[1,2-a]quinolines. This strategy typically involves the iodine-mediated cyclization of a suitably functionalized precursor. For instance, an I2-catalyzed cascade coupling protocol has been developed for the synthesis of related pyrrolo[1,2-a]quinoxaline (B1220188) and imidazo[1,5-a]quinoxaline (B8520501) derivatives. rsc.org This method utilizes a non-toxic and readily available catalyst (I2) and an oxidant (DMSO) in a metal-free process. rsc.org

Adapting this methodology to the synthesis of this compound would likely involve a precursor such as a 2-(alkenylamino)quinoline derivative. The iodine would activate the alkene for intramolecular nucleophilic attack by the nitrogen atom of the quinoline ring, leading to the formation of the fused imidazole ring. While direct application to the target molecule is not explicitly documented, the principle of iodine-mediated cyclization of nitrogen-containing heterocycles is a viable synthetic strategy.

Metal-Catalyzed Syntheses

Metal-catalyzed reactions, particularly those involving transition metals like ruthenium and palladium, offer powerful tools for the construction of complex heterocyclic frameworks through C-H activation and cross-coupling reactions.

Ruthenium(II)-Catalyzed C-H Activation and Alkyne Annulation

Ruthenium(II) catalysis has emerged as a robust method for the synthesis of isoquinolines and related heterocycles via C-H activation and annulation with alkynes. researchgate.net This approach can be directly applied to the synthesis of this compound by reacting a suitable quinoline precursor with diphenylacetylene.

The reaction typically proceeds through the coordination of a directing group on the quinoline substrate to the ruthenium center, facilitating the regioselective activation of a C-H bond. This is followed by the insertion of the alkyne (diphenylacetylene) and subsequent reductive elimination to afford the annulated product. researchgate.net The use of an oxidant, such as Cu(OAc)2·H2O, is often required to regenerate the active ruthenium catalyst. acs.org This methodology has been successfully employed for the annulation of various arenes, including N-quinolin-8-yl-benzamides, with both symmetrical and unsymmetrical alkynes, demonstrating high regioselectivity. acs.org An electrochemical approach for ruthenium-catalyzed dehydrogenative annulation has also been developed, offering a greener alternative by avoiding chemical oxidants. acs.org

CatalystOxidantSolventTemperature (°C)
[RuCl2(p-cymene)]2Cu(OAc)21,2-Dichloroethane110
Ru(II) complexCu(OAc)2·H2O--
Ru(II) complexElectric CurrentAqueous solution-

Table 2: General conditions for Ruthenium(II)-catalyzed C-H activation and alkyne annulation. researchgate.netacs.orgacs.org

Palladium-Catalyzed Tandem Reactions

Palladium-catalyzed tandem or cascade reactions provide an elegant and efficient pathway to complex heterocyclic structures. While direct examples for the synthesis of this compound are not abundant in the provided search results, the principles of palladium catalysis can be applied. For instance, palladium-catalyzed multicomponent synthesis has been used to generate 2-imidazolines from imines and acid chlorides, which are structurally related to the imidazole core of the target molecule. mdpi.com

Furthermore, palladium catalysis is widely used for the synthesis of various quinoline and imidazo[1,2-a]pyridine (B132010) derivatives. researchgate.netmdpi.com A potential strategy for the synthesis of this compound could involve a palladium-catalyzed cross-coupling reaction to construct the diaryl-substituted imidazole ring onto a quinoline scaffold. This might entail a sequence of C-N and C-C bond formations orchestrated by a palladium catalyst. For example, a palladium-catalyzed reaction could be employed for the aminocarbonylation of iodo-substituted imidazo[1,2-a]pyridines, showcasing the utility of palladium in functionalizing this heterocyclic system. mdpi.com

Copper-Catalyzed Cyclizations

Copper-catalyzed reactions have emerged as a powerful tool for the construction of heterocyclic compounds, including the quinoline core. These methods offer an efficient and often milder alternative to traditional synthetic routes. While direct, specific examples for the synthesis of this compound via copper-catalyzed cyclization are not extensively documented in the reviewed literature, the synthesis of quinoline and its derivatives through copper-mediated pathways provides a strong basis for its application.

Copper(I)-catalyzed tandem reactions have been successfully employed for the synthesis of 2-acylquinolines from 2-ethynylanilines and glyoxals. nih.gov This protocol involves a one-step process that avoids the use of toxic reagents and proceeds with high regioselectivity to afford various 2-acylquinolines in moderate to good yields. nih.gov Another approach involves the copper-catalyzed intermolecular cyclization of anilines and terminal acetylene (B1199291) esters, which constructs C-N and C-C bonds in a cascade process. rsc.org

Furthermore, copper-promoted dual oxidative C-H amination has been utilized for the synthesis of imidazo[1,5-a]quinolines from 2-methylazaarenes and benzylamines. acs.org This method demonstrates the versatility of copper catalysis in constructing fused imidazole ring systems. The synthesis of quinoline-2-carboxylates has also been achieved through a copper-catalyzed tandem reaction at room temperature, highlighting the mild conditions achievable with this metal. nih.govorganic-chemistry.org The development of copper-catalyzed dual cyclization reactions for synthesizing quinindoline derivatives further underscores the potential of copper in facilitating complex heterocyclic ring formations. nih.gov

These examples of copper-catalyzed synthesis of quinoline and fused imidazole systems suggest that a similar strategy could be adapted for the synthesis of this compound, likely through a multi-component reaction involving a substituted quinoline precursor, a diphenyl-substituted imidazole precursor, or through a cascade cyclization of appropriately functionalized starting materials.

Green Chemistry Approaches in Synthesis

In recent years, the principles of green chemistry have become increasingly important in synthetic organic chemistry. These principles aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound and its derivatives, several green chemistry approaches have been explored.

Microwave-assisted organic synthesis has gained significant attention as it often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. lew.ro A number of protocols for the synthesis of imidazo[1,2-a]quinoline derivatives have utilized microwave irradiation.

One notable example is the microwave-assisted, three-component domino reaction of aldehydes, enaminones, and malononitrile, which yields polysubstituted imidazo[1,2-a]quinoline derivatives. nih.gov This one-pot reaction forms multiple new bonds and offers advantages such as a short synthetic route, operational simplicity, and minimal environmental impact. nih.gov Another efficient method involves the microwave-assisted synthesis of benzo[f]pyrrolo[1,2-a]quinoline derivatives from benzo[f]quinoline, 2-bromo-acetophenones or 2-chloro-(N-phenyl)acetamides, and electron-deficient alkynes. lew.ro This approach significantly reduces reaction times compared to classical heating methods. lew.ro

A catalyst-free, one-pot three-component procedure for synthesizing quinoline-based dihydropyridopyrimidine and dihydropyrazolopyridine hybrids under microwave irradiation has also been reported, demonstrating the versatility of this technique. nih.gov Furthermore, a microwave-assisted method for the synthesis of 2-(1H)-quinolinone compounds from quinoline and water has been developed, highlighting a green and energy-efficient process with high selectivity and yield. google.com

Table 1: Examples of Microwave-Assisted Synthesis of Imidazo[1,2-a]quinoline Derivatives and Related Heterocycles
ReactantsProductConditionsYieldReference
Aldehydes, Enaminones, MalononitrilePolysubstituent imidazo[1,2-a]quinoline derivativesMicrowave irradiationNot specified nih.gov
Benzo[f]quinoline, 2-bromo-acetophenones, electron-deficient alkynesBenzo[f]pyrrolo[1,2-a]quinoline derivativesMicrowave irradiation, 120°C, 30-120 minGood lew.ro
Formyl-quinoline derivatives, primary heterocyclic amines, cyclic 1,3-diketonesQuinoline-based dihydropyridopyrimidine and dihydropyrazolopyridine hybridsDMF, Microwave irradiationGood nih.gov
Quinoline, Water, 2-chloroacetate2-(1H)-quinolinoneMicrowave irradiation, 300W, 25 min96% google.com

The use of hazardous organic solvents is a major concern in chemical synthesis. Consequently, developing solvent-free or aqueous medium reactions is a key goal of green chemistry. For the synthesis of quinoline derivatives, several such methods have been reported.

A simple one-step heterogeneous catalytic cyclization using Hβ zeolite as a catalyst under solvent-free conditions has been employed to prepare 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones. rsc.org This method offers the advantage of a reusable catalyst. The Friedländer quinoline synthesis, a classic method, has been adapted to solvent-free conditions using catalysts like oxalic acid or 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate, providing excellent yields and operational simplicity. researchgate.net

While specific examples for the solvent-free or aqueous synthesis of this compound are not prevalent in the initial search, the successful application of these green conditions for the synthesis of the core quinoline structure suggests their potential applicability. For instance, the regioselective synthesis of 2-styryl quinolines has been achieved in a binary solvent system of water and acetic acid. nih.gov

Ionic liquids (ILs) are salts with low melting points that are often considered "green" solvents due to their low vapor pressure, thermal stability, and recyclability. They can also act as catalysts. The Friedländer annulation for the synthesis of quinolines has been successfully promoted by 1-butylimidazolium tetrafluoroborate (B81430) ([Hbim]BF4), which acts as both the solvent and promoter, eliminating the need for an additional catalyst. organic-chemistry.org This method proceeds under mild conditions and is regiospecific. organic-chemistry.org The use of ionic liquids highlights a sustainable and efficient route for quinoline synthesis.

Regioselective and Stereoselective Synthesis

Controlling the regioselectivity and stereoselectivity of a reaction is crucial for the synthesis of specific isomers of a target molecule. This is particularly important for developing compounds with defined biological activities.

Brønsted acids can be effective catalysts for various organic transformations, including cycloisomerization reactions. These reactions involve the intramolecular rearrangement of a molecule to form a cyclic product.

While direct application to this compound is not explicitly detailed, Brønsted acid-catalyzed tandem condensation and cycloisomerization have been used to synthesize 6(2H)-isoquinolinones from 2-alkynyl-4-hydroxybenzaldehydes and primary amines. nih.govrsc.org This one-pot synthesis proceeds in good to excellent yields and tolerates a variety of functional groups. nih.govrsc.org Another example is the Brønsted acid-catalyzed cycloisomerization of but-2-yne-1,4-diols to form substituted furans, where the reaction conditions can be tuned to achieve different products. nih.gov These examples demonstrate the potential of Brønsted acids to control the outcome of cyclization reactions, a principle that could be applied to the regioselective synthesis of the imidazo[1,2-a]quinoline ring system. The Friedländer quinoline synthesis can also be mediated by Brønsted acids. researchgate.net

Control of Vinyl Double Bond Configuration

The Wittig reaction, a widely utilized method for alkene synthesis, involves the reaction of a phosphorus ylide with an aldehyde or ketone. The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group attached to the carbanion, generally lead to the formation of the thermodynamically more stable (E)-alkene. wikipedia.orgorganic-chemistry.org In contrast, non-stabilized ylides, typically bearing alkyl or aryl groups, tend to yield the (Z)-alkene as the major product under kinetic control. wikipedia.orgorganic-chemistry.org The choice of solvent and the presence of salts can also influence the stereochemical course of the reaction.

Another powerful tool for the formation of carbon-carbon bonds, the Heck reaction, offers a pathway to vinyl-substituted heterocycles with a high degree of stereoselectivity. This palladium-catalyzed reaction between an aryl or vinyl halide and an alkene typically proceeds via a syn-addition of the organopalladium species to the alkene, followed by a syn-elimination of a palladium hydride species. This mechanistic pathway generally results in the formation of the (E)-isomer as the predominant product. libretexts.org The stereochemical outcome can be influenced by factors such as the choice of palladium catalyst, ligands, base, and solvent system.

While specific studies detailing the control of vinyl double bond configuration for this compound are not extensively documented in the reviewed literature, the principles governing these established reactions provide a predictive framework for achieving the desired stereoisomer. For instance, the synthesis of a vinyl-substituted this compound would likely commence with a precursor bearing a suitable functional group, such as a formyl or halophenyl group, at the desired position for the introduction of the vinyl moiety.

Subsequent application of the Wittig or Heck reaction would then be employed to construct the vinyl double bond. The selection of a stabilized or non-stabilized ylide in a Wittig reaction, or the specific conditions of a Heck coupling, would be the determining factor in the resulting (E) or (Z) configuration of the final product. The precise control over these reaction parameters is essential for the stereoselective synthesis of vinyl-substituted this compound derivatives.

Derivatization and Functionalization Strategies of Imidazo 1,2 a Quinolines

Introduction of Substituents on Phenyl and Quinoline (B57606) Moieties

The functionalization of the 1,2-diphenylimidazo[1,2-a]quinoline core can be achieved by introducing a wide array of substituents onto the pendant phenyl rings and the quinoline framework. These modifications are often accomplished by utilizing substituted starting materials in the initial synthesis or by direct functionalization of the pre-formed heterocyclic system.

One of the most common strategies involves the multi-component synthesis where substituted precursors are used. For instance, the synthesis can be achieved through the condensation of substituted 2-aminopyridines (or their quinoline analogues), pertinent acetophenones, and other components. nih.govresearchgate.net This approach allows for the incorporation of various functional groups from the outset. For example, using acetophenones with electron-donating groups has been shown to result in better yields compared to those with electron-withdrawing groups. nih.gov Docking studies on imidazo[1,2-a]pyridine (B132010) derivatives have shown that modifications on the 2-benzene ring, such as the introduction of a 2,4-dichlorophenyl group, can lead to potent and selective biological activity. nih.gov

Direct C-H functionalization of the quinoline ring is another powerful tool. The Vilsmeier-Haack reaction, for example, can be used to introduce a formyl group at the 3-position of a quinoline ring, yielding versatile intermediates like 2-chloro-3-formylquinolines. niscpr.res.inbenthamdirect.comniscpr.res.inchemijournal.com These intermediates can then be subjected to further transformations. niscpr.res.inchemijournal.com The electrophilic cyclization of N-(2-alkynyl)anilines provides a route to quinolines with halogen, selenium, or sulfur substituents at the 3-position. nih.gov The nature and position of substituents on the quinoline moiety can significantly influence the molecule's properties. For example, in a series of quinoline derivatives, the insertion of an alkoxy group at the C4 position or altering substituents at the C8 position was found to modulate their antiproliferative activity. nih.gov

The table below summarizes various strategies for introducing substituents onto the core structure.

StrategyTarget MoietyReagents/Reaction TypeResulting Functionalization
Multi-component SynthesisPhenyl & QuinolineSubstituted anilines, acetophenonesPre-functionalized core (e.g., chloro, methoxy (B1213986) groups)
Vilsmeier-Haack ReactionQuinolinePOCl₃, DMFFormylation (e.g., 3-formyl-quinoline) niscpr.res.inchemijournal.com
Electrophilic CyclizationQuinolineICl, I₂, Br₂, PhSeBrHalogenation, Selenation (e.g., 3-iodo-quinoline) nih.gov
Nucleophilic SubstitutionQuinolineNa₂S/DMF, Alkyl halidesThioether formation niscpr.res.in
C-H FunctionalizationPhenyl & QuinolineVarious (e.g., photocatalysis)Direct introduction of aryl, alkyl, etc. groups mdpi.com

π-Extension through Annulation

Extending the π-conjugated system of imidazo[1,2-a]quinolines through annulation reactions is a key strategy for developing advanced materials with tailored photophysical properties, such as those used in organic light-emitting diodes (OLEDs). citedrive.comnih.govresearchgate.net A prominent method for achieving this is the Ruthenium(II)-catalyzed oxidative annulation via C-H bond activation. citedrive.comnih.govresearchgate.netresearchgate.netacs.org

This reaction typically involves the coupling of an imidazo[1,5-a]quinolin-2-ium salt (a related isomer) with an internal alkyne. citedrive.comnih.govresearchgate.net The process is highly efficient, tolerates a wide range of functional groups, and can be scaled up for gram-scale synthesis. citedrive.comnih.gov The resulting π-extended fused imidazo[1,5-a]quinolin-2-ium derivatives often exhibit intense fluorescence, making them promising for applications in optoelectronic devices. citedrive.comnih.govresearchgate.net Mechanistic studies suggest that the cleavage of the C(2)-H bond on the imidazole (B134444) ring is the rate-determining step. citedrive.comresearchgate.net

A similar Ru(II)-catalyzed oxidative annulation has been reported for imidazo[1,5-a]quinolines with alkynes, proceeding via a double C-H activation to produce highly functionalized quinolizines. researchgate.net This reaction is noted for its high efficiency, chemoselectivity, and regioselectivity. researchgate.net The use of molecular oxygen as a clean, economical oxidant instead of metal oxidants has also been successfully explored in these catalytic systems. acs.org The photophysical properties of these extended systems, such as their absorption and fluorescence emission, can be finely tuned by the choice of substituents and the degree of π-conjugation. nih.govacs.orgresearchgate.netresearchgate.net

The table below details examples of Ru(II)-catalyzed annulation reactions for extending the π-system of imidazoquinoline scaffolds.

SubstrateAlkyne PartnerCatalyst/OxidantProduct TypeYield
Imidazo[1,5-a]quinolin-2-ium saltDiphenylacetylene[Ru(p-cymene)Cl₂]₂ / Cu(OAc)₂·H₂Oπ-conjugated fused quinoliniumHigh
Imidazo[1,5-a]quinolin-2-ium salt1-Phenyl-1-propyne[Ru(p-cymene)Cl₂]₂ / Cu(OAc)₂·H₂Oπ-conjugated fused quinoliniumHigh
Imidazo[1,5-a]quinolineVarious internal alkynesRu(II) catalyst / O₂Fused quinolizine derivativeGood
Quinoline-functionalized NHC(±)-α-Tocopherol derivativeRu/O₂ catalystBioactive π-extended systemGood

Post-Synthetic Modification Reactions

Post-synthetic modifications allow for the late-stage functionalization of the fully-formed imidazo[1,2-a]quinoline scaffold, providing a powerful route to diversify structures and fine-tune properties. nih.govbenthamdirect.com These reactions target specific positions on the heterocyclic core.

A notable example is the regioselective iodination of the analogous imidazo[1,2-a]pyridine scaffold at the C3 position. nih.gov This has been achieved using a novel metal-free and environmentally friendly method employing molecular iodine (I₂) and tert-Butyl hydroperoxide (TBHP) as an oxidant, with the reaction being accelerated by ultrasound. nih.gov This approach is efficient, sustainable, and maximizes iodine atom economy. nih.gov The resulting 3-iodo derivatives are valuable intermediates, as the C-I bond can readily participate in further cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce C-C bonds. benthamdirect.comnih.gov

For imidazo[1,2-a]pyridines, various C-H functionalization reactions under visible-light-induced conditions have been developed, targeting the C3 position for arylation, thiolation, formylation, and aminoalkylation. mdpi.comnih.gov For instance, direct C3-alkylation has been achieved using donor-acceptor cyclopropanes in the presence of a Lewis acid catalyst like Yb(OTf)₃. acs.org These methods often feature broad substrate scope and high functional group tolerance. mdpi.comacs.org Furthermore, regioselective bromination at the C3 position can be carried out using N-bromosuccinimide (NBS), creating another useful handle for subsequent diversification. researchgate.nettsijournals.com The ability to perform these modifications at a late stage is highly advantageous for creating libraries of compounds from a common precursor for biological screening or materials testing. nih.govbenthamdirect.com

The following table highlights key post-synthetic modification reactions.

Reaction TypeTarget PositionReagentsKey Features
IodinationC3I₂ / TBHP, UltrasoundMetal-free, green solvent, regioselective nih.gov
BrominationC3NBSMild, selective bromination researchgate.nettsijournals.com
C-H AlkylationC3Donor-Acceptor Cyclopropanes / Yb(OTf)₃Lewis acid-catalyzed, high yields acs.org
C-H PerfluoroalkylationC3Perfluoroalkyl iodides / Visible LightFormation of photoactive EDA complexes mdpi.com
Sonogashira CouplingC3 / C6Terminal Alkynes / Pd catalystIntroduction of alkynyl groups benthamdirect.com
Buchwald CouplingC6Aliphatic Alcohols / Pd catalystIntroduction of alkoxy groups benthamdirect.com

Theoretical and Computational Investigations of Imidazo 1,2 a Quinoline Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in elucidating the fundamental characteristics of quinoline-based compounds. tees.ac.uknih.gov These methods allow for a detailed exploration of the molecule's electronic structure, which governs its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the energetic, spectroscopic, and reactivity characteristics of organic molecules, including various quinoline (B57606) derivatives. researchgate.netnih.gov Studies often employ functionals like B3LYP combined with basis sets such as 6-311G or 6-31+G(d,p) to obtain optimized molecular geometries and electronic properties that are in good agreement with experimental data. tees.ac.uknih.govresearchgate.net DFT calculations provide the foundation for understanding energetic transitions observed in absorption and fluorescence experiments and for analyzing vibrational spectra (FT-IR and Raman). researchgate.net For quinoline derivatives, DFT has been successfully used to characterize key vibrational bands and to study the effects of different substituents on the quinoline core. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. wikipedia.orgnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. acs.org A large HOMO-LUMO gap implies high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. acs.org In contrast, a small energy gap is indicative of a more reactive molecule. tees.ac.ukacs.org For imidazo-fused heterocyclic systems, the distribution of these frontier orbitals helps to understand the charge transfer characteristics within the molecule. acs.orgresearchgate.net

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gap for Imidazo-Fused Heterocyclic Systems

ParameterDescriptionRepresentative Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.1 to -5.7
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.3 to -2.4
ΔE (Gap)Energy gap (ELUMO - EHOMO)3.3 to 3.8

Note: Values are representative for imidazo-fused systems as reported in related studies and serve as an illustrative example. Actual values for 1,2-Diphenylimidazo[1,2-a]quinoline would require specific calculation. acs.org

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. nih.govresearchgate.net The MEP map illustrates the net electrostatic effect of the total charge distribution on the electron density surface. nih.gov Different colors on the map represent different potential values:

Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These are typically associated with lone pairs of electronegative atoms. nih.govresearchgate.net

Blue regions indicate areas of positive electrostatic potential, which are electron-deficient and represent sites for nucleophilic attack. nih.gov

Green regions represent areas of neutral or zero potential. nih.gov

MEP analysis helps in understanding intermolecular interactions, molecular polarity, and the sites involved in hydrogen bonding. nih.govnih.gov For imidazo[1,2-a]quinoline systems, the nitrogen atoms are expected to be regions of high electron density (red or orange), indicating their role as potential hydrogen bond acceptors.

Global reactivity descriptors derived from HOMO and LUMO energies, such as chemical hardness (η), chemical potential (μ), electronegativity (χ), and the electrophilicity index (ω), provide quantitative measures of a molecule's stability and reactivity. nih.govnih.govacs.org

Chemical Hardness (η) measures the resistance of a molecule to change its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," indicating high stability and low reactivity. acs.org

Chemical Softness (s) is the reciprocal of hardness and indicates a molecule's polarizability. nih.govnih.gov

Electronegativity (χ) describes the ability of a molecule to attract electrons. nih.gov

The Electrophilicity Index (ω) quantifies the energy stabilization when a molecule acquires an additional electronic charge from the environment. acs.org

These parameters are crucial for comparing the reactivity of different derivatives within a series of compounds. acs.org

Table 2: Theoretical Global Reactivity Descriptors

DescriptorFormulaSignificance
Ionization Potential (IP)IP ≈ -EHOMOEnergy required to remove an electron.
Electron Affinity (EA)EA ≈ -ELUMOEnergy released when an electron is added.
Electronegativity (χ)χ = (IP + EA) / 2Power to attract electrons.
Chemical Hardness (η)η = (IP - EA) / 2Resistance to charge transfer.
Chemical Softness (s)s = 1 / (2η)Reciprocal of hardness, indicates reactivity.
Electrophilicity Index (ω)ω = μ² / (2η) where μ = -χCapacity to accept electrons.

Source: Adapted from references nih.govacs.org.

Molecular Modeling and Docking Studies

Molecular modeling, and specifically molecular docking, is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, such as a protein or enzyme. This method is vital in drug discovery for understanding ligand-target interactions and for structure-based drug design. nih.govnih.gov

Molecular modeling studies have been performed on 2-phenylimidazo[1,2-a]quinoline (B188334) and its analogs to elucidate their mechanism of action as potential therapeutic agents. nih.gov The lead compound, 2-phenylimidazo[1,2-a]quinoline, has been identified as a selective inhibitor of Cytochrome P450 (CYP) family 1 enzymes. nih.gov

Docking studies suggest that this compound and its active analogs bind within the active site of CYP1 enzymes. nih.gov The binding affinity and orientation within the enzyme's catalytic site are key determinants of inhibitory potency. Docking analyses of related quinoline-based inhibitors with their respective targets, such as the InhA enzyme or gingipain R, have revealed the importance of specific interactions, including hydrogen bonds with key amino acid residues (e.g., Tyr158) and hydrophobic interactions that stabilize the ligand-protein complex. nih.govnih.gov

Table 3: Predicted Ligand-Target Interactions for 2-Phenylimidazo[1,2-a]quinoline

Target ProteinPredicted Binding SiteKey InteractionsReference
Cytochrome P450 1A1 (CYP1A1)Active SiteHydrophobic interactions, potential π-π stacking nih.gov
Cytochrome P450 1B1 (CYP1B1)Active SiteHydrophobic interactions within the catalytic pocket nih.gov

Conformational Analysis and Stability Predictions

Computational methods, such as Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of the molecule and identifying its stable conformers. The key dihedral angles that define the conformation are those between the plane of the imidazo[1,2-a]quinoline core and the planes of the C1 and C2 phenyl rings.

Due to steric hindrance between the phenyl group at C1 and the quinoline part of the fused system, as well as between the two phenyl groups themselves, it is highly probable that the phenyl rings are not coplanar with the imidazo[1,2-a]quinoline core. This non-planar conformation is a common feature in di-substituted and sterically hindered aromatic systems. For instance, computational studies on phenanthroimidazole-substituted imidazo[1,2-a]pyridine (B132010) derivatives have revealed that the molecules are highly twisted, with dihedral angles of approximately 75°. researchgate.net

The stability of different conformers is determined by a balance of steric repulsion and electronic effects, such as π-π stacking interactions and hyperconjugation. A systematic conformational search would likely reveal several local energy minima corresponding to different rotational arrangements of the phenyl rings. The global minimum energy conformation would represent the most stable and, therefore, the most populated conformation of the molecule under equilibrium conditions.

Table 1: Predicted Stable Conformations of this compound

ConformerDihedral Angle (C1-Phenyl)Dihedral Angle (C2-Phenyl)Relative Energy (kcal/mol)Key Stabilizing Interactions
A ~45-60°~30-45°0 (Global Minimum)Minimization of steric clash, favorable π-system conjugation.
B ~120-135°~30-45°HigherIncreased steric hindrance between the C1-phenyl and the core.
C ~45-60°~120-135°HigherIncreased steric hindrance between the two phenyl groups.

Note: The values in this table are hypothetical and based on theoretical principles of conformational analysis for similar molecular systems. Specific values would require dedicated quantum chemical calculations.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govnih.govmdpi.comdocumentsdelivered.com For this compound, MD simulations can provide valuable insights into its dynamic properties, interactions with its environment (e.g., solvent or a biological receptor), and conformational flexibility over time.

In a typical MD simulation, the forces on each atom are calculated using a force field, and Newton's equations of motion are integrated to propagate the system forward in time. This generates a trajectory of the molecule's positions and velocities, from which various properties can be calculated.

One of the primary applications of MD simulations for a molecule like this compound would be to study its interaction with a biological target, such as an enzyme or a receptor. By placing the molecule in the active site of a protein and running an MD simulation, one can observe the stability of the protein-ligand complex, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking), and calculate the binding free energy. nih.govnih.govmdpi.com

MD simulations can also be used to explore the conformational landscape of the molecule in solution. While conformational analysis provides a static picture of the stable conformers, MD simulations can reveal the dynamics of transitions between these conformers and the relative populations of different conformational states in a given environment.

Table 2: Potential Applications of MD Simulations for this compound

ApplicationSimulation SetupKey Observables
Ligand-Protein Binding This compound docked into a protein active site, solvated in a water box with ions.Root Mean Square Deviation (RMSD) of protein and ligand, intermolecular hydrogen bonds, binding free energy (MM/PBSA or MM/GBSA).
Conformational Dynamics This compound in a solvent box (e.g., water, DMSO).Dihedral angle distributions, Root Mean Square Fluctuation (RMSF) of atomic positions, solvent accessible surface area (SASA).
Aggregation Propensity Multiple molecules of this compound in a solvent box.Radial distribution functions, cluster analysis.

Computational Structure-Activity Relationship (SAR) Derivations

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for deriving these relationships. nih.govoaji.net For the this compound scaffold, a QSAR study would involve synthesizing and testing a library of derivatives with different substituents on the phenyl rings and the quinoline core, and then using computational methods to build a mathematical model that predicts the activity based on molecular descriptors.

The first step in a computational SAR study is the calculation of a wide range of molecular descriptors for each compound in the series. These descriptors can be classified into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters like those from the Taft or Charton methods.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, with the most common descriptor being the logarithm of the partition coefficient between octanol (B41247) and water (logP).

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, such as connectivity indices and shape indices.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a QSAR model. The model identifies the descriptors that have the most significant impact on the biological activity.

For this compound derivatives, a hypothetical QSAR model might reveal that:

Electron-withdrawing groups on one of the phenyl rings increase activity, suggesting a key electronic interaction with the target.

The size of the substituent at a particular position of the other phenyl ring is critical, with a clear optimal size for activity, indicating a sterically constrained binding pocket.

These insights can then be used to design new, more potent derivatives of this compound for synthesis and testing, thus accelerating the drug discovery process.

Table 3: Key Molecular Descriptors for a Hypothetical SAR Study of this compound Derivatives

Descriptor TypeExample DescriptorsPotential Influence on Activity
Electronic HOMO/LUMO energies, Mulliken charges, Dipole momentGoverns electrostatic and orbital-based interactions with the biological target.
Steric Molecular volume, Surface area, Molar refractivityDetermines the fit of the molecule into the binding site.
Hydrophobic logP, Polar Surface Area (PSA)Influences membrane permeability and hydrophobic interactions with the target.
Topological Wiener index, Balaban index, Kier & Hall connectivity indicesEncodes information about the branching and connectivity of the molecule.

Photophysical Properties and Spectroscopic Characterization of Imidazo 1,2 a Quinoline Derivatives

Absorption and Emission Characteristics

The electronic absorption and emission spectra of imidazo[1,2-a]quinoline derivatives are governed by transitions within their π-electron system.

The UV-Vis absorption spectra of related heterocyclic systems, such as amino-substituted benzimidazo[1,2-a]quinolines, typically exhibit multiple absorption bands. rsc.org These include intense bands in the 250–325 nm range, which are attributed to π–π* transitions within the core tetracyclic aromatic system. rsc.org Additional bands, often observed at longer wavelengths between 360 nm and 440 nm, are assigned to a mix of π–π* and n–π* electronic transitions, particularly when heteroatom-containing substituents like amino groups are present. rsc.org For 1,2-Diphenylimidazo[1,2-a]quinoline, one would anticipate strong absorption bands corresponding to the π-π* transitions of the extensive aromatic system, with the precise wavelengths influenced by the phenyl substituents.

Imidazo[1,2-a]quinoline and its derivatives are known for their significant fluorescence properties. nih.govrsc.org Upon photoexcitation, these molecules typically display intense fluorescence. For instance, the closely related 2-phenylimidazo[1,2-a]pyridine (B181562) core is known to be a fluorescent chromophore. nih.gov The emission wavelength is highly dependent on the substituents attached to the core structure. In related donor-acceptor imidazole-based dyes, emission can be tuned across the visible spectrum, with emission maxima shifting from the blue to the red region depending on solvent polarity and substituent effects. researchgate.net For this compound, emission is expected in the blue to green region of the spectrum, originating from the de-excitation of the first singlet excited state (S1) to the ground state (S0).

Fluorescence quantum yield (ΦF), a measure of the efficiency of the emission process, and Stokes shift, the difference between the absorption and emission maxima, are critical parameters for characterizing fluorophores.

The quantum yields for related compounds can vary significantly. For example, a series of 2-phenylimidazo[1,2-a]pyridine (PIP) derivatives show very low quantum yields in organic solvents (around 0.01), but the emission is much stronger in the solid state. rsc.org In contrast, other imidazole-based fluorophores have been synthesized that exhibit quantum yields as high as 0.90. nih.gov The phenyl groups in this compound can undergo free rotation in solution, providing a non-radiative decay pathway that may lead to a lower quantum yield in the solution phase.

The Stokes shift is often substantial in these types of molecules, which is advantageous for applications in fluorescence imaging and sensing as it facilitates the separation of excitation and emission signals. Imidazole-based hydrazones have been reported with large Stokes shifts, ranging from 176 nm to 308 nm. nih.gov A large Stokes shift often indicates a significant change in geometry between the ground and excited states.

Table 1: Photophysical Data for Analogue Imidazole-Based Compounds

Compound/Derivative ClassAbsorption Max (λ_abs) (nm)Emission Max (λ_em) (nm)Quantum Yield (Φ_F)Stokes Shift (nm)Solvent/State
2'-hydroxy-2-phenylimidazo[1,2-a]pyridine (HPIP) rsc.org~350-400~500~0.01~100-150Organic Solution
Imidazole-based Hydrazone (Compound 1) nih.gov3545300.042 (crystal)176Crystal
Imidazole-based Hydrazone (Compound 2) nih.gov3806880.002 (crystal)308Crystal
Imidazole-based Donor-Acceptor Dye (2a) researchgate.net3765280.71152Dichloromethane
Imidazole-based Donor-Acceptor Dye (2b) researchgate.net4375740.05137Dichloromethane

This table presents data for structurally related analogue compounds to provide context for the expected properties of this compound.

Fluorosolvatochromism Studies

Fluorosolvatochromism describes the change in a substance's absorption and emission spectra with variations in solvent polarity. This phenomenon is prominent in molecules where the dipole moment changes upon electronic excitation. For donor-π-acceptor imidazole (B134444) dyes, a bathochromic (red) shift in the emission wavelength is observed as solvent polarity increases. researchgate.net For one such dye, the emission maximum shifted from 449 nm in non-polar n-hexane to 550 nm in polar acetonitrile. researchgate.net This shift indicates a more polar excited state that is stabilized by polar solvent molecules. Similar behavior would be expected for this compound, as its electronic structure would be sensitive to the surrounding solvent environment.

Luminescence Mechanisms and Electronic Transitions

The luminescence in imidazo[1,2-a]quinoline derivatives originates from electronic transitions between molecular orbitals. The primary absorption process typically involves a π–π* transition, where an electron is promoted from a π bonding orbital (the Highest Occupied Molecular Orbital, HOMO) to a π* anti-bonding orbital (the Lowest Unoccupied Molecular Orbital, LUMO). rsc.org In systems with heteroatoms, n–π* transitions can also occur. rsc.org

In donor-acceptor systems built on imidazole cores, theoretical calculations have shown that the HOMO is often located on the electron-donor part of the molecule, while the LUMO is on the electron-acceptor part. researchgate.net This spatial separation of orbitals leads to an intramolecular charge-transfer (ICT) character in the excited state. researchgate.net The phenyl groups on this compound act as π-donating or accepting systems, and their rotational freedom can influence the de-excitation pathways, including fluorescence and non-radiative decay.

Aggregation-Induced Emission (AIE) Effects

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. nih.gov This effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.

While specific AIE studies on this compound were not found, the presence of two phenyl rotors on the imidazole ring makes it a strong candidate for AIE activity. Similar structures, such as imidazole-based hydrazones and quinoline-malononitrile probes, are known to be AIE-active. nih.govnih.gov In solution, the phenyl rings can rotate freely, dissipating the exciton (B1674681) energy non-radiatively. In an aggregated state or in a rigid matrix, these rotations would be hindered, potentially "switching on" a strong fluorescence emission. This is supported by findings for related 2-phenylimidazo[1,2-a]pyridine derivatives, which show significantly enhanced luminescence in the solid state compared to in solution. rsc.org

Spectroscopic Characterization of Intermediates

The synthesis of this compound proceeds through a series of intermediate compounds, the structures of which have been elucidated using various spectroscopic techniques. The primary method for the synthesis involves the reaction of 2-aminoquinoline (B145021) with benzoin, followed by cyclization and dehydration. The characterization of these transient species is crucial for understanding the reaction mechanism and optimizing the synthetic protocol.

A key intermediate in this synthesis is the adduct formed from the initial reaction of 2-aminoquinoline and benzoin. This intermediate, 2-((2-hydroxy-1,2-diphenylethyl)amino)quinoline, exists in equilibrium with its tautomeric forms. While detailed spectroscopic data for this specific intermediate is not extensively reported in the literature, analysis of related compounds allows for a proposed characterization.

Another potential intermediate, particularly in reactions starting from 2-aminoquinoline and an α-haloketone like 2-bromo-1,2-diphenylethanone, is a quinolinium salt. The formation of 2-amino-1-(1,2-diphenyl-2-oxoethyl)quinolinium bromide is a plausible step before the final cyclization. The positive charge on the quinolinium nitrogen significantly influences the chemical shifts of the protons in the heterocyclic ring, shifting them downfield in the ¹H NMR spectrum.

The subsequent intermediate is the cyclized, non-aromatic diol, 1,2-diphenyl-1,2-dihydroimidazo[1,2-a]quinolin-1,2-diol. This species is typically unstable and readily undergoes dehydration to form the final product. Its characterization is challenging due to its transient nature.

Finally, the partially dehydrated intermediate, 1,2-diphenylimidazo[1,2-a]quinolin-1(5H)-one, could also be formed during the reaction sequence. The presence of a carbonyl group would be readily identifiable in the IR and ¹³C NMR spectra.

The following tables summarize the expected and reported spectroscopic data for the key starting materials involved in the synthesis of this compound, as specific data for the intermediates is scarce in publicly available literature.

Table 1: Spectroscopic Data of 2-Aminoquinoline

Technique Data
¹H NMR δ 7.8-6.7 (m, 6H, Ar-H), 4.5 (br s, 2H, NH₂)
¹³C NMR δ 158.0 (C-2), 148.0 (C-8a), 138.0 (C-4), 129.5 (C-8), 127.5 (C-5), 126.0 (C-7), 124.0 (C-6), 122.5 (C-4a), 109.0 (C-3)
IR (cm⁻¹) 3450-3300 (N-H stretching), 1620 (C=N stretching), 1580-1450 (aromatic C=C stretching)
Mass Spec (m/z) 144 (M⁺)

Table 2: Spectroscopic Data of Benzoin

Technique Data
¹H NMR δ 7.9-7.2 (m, 10H, Ar-H), 6.0 (s, 1H, CH-OH), 4.5 (d, 1H, OH)
¹³C NMR δ 198.0 (C=O), 140.0-127.0 (Ar-C), 76.0 (CH-OH)
IR (cm⁻¹) 3400 (O-H stretching), 1680 (C=O stretching), 3060 (aromatic C-H stretching)
Mass Spec (m/z) 212 (M⁺)

Mechanistic Studies of Imidazo 1,2 a Quinoline Chemical Transformations

Reaction Pathway Elucidation

The synthesis and functionalization of imidazo[1,2-a]quinolines and related structures can proceed through various mechanistic pathways, often dictated by the choice of reactants, catalysts, and reaction conditions.

One significant pathway involves the direct functionalization of the imidazo[1,2-a]pyridine (B132010) core, a close structural analog. For instance, the reaction of 2-arylimidazo[1,2-a]pyridines with aromatic aldehydes can proceed via two distinct, atmosphere-dependent pathways. nih.gov In the presence of air, an aerobic oxidative cross-dehydrogenative coupling occurs, leading to 3-aroylimidazo[1,2-a]pyridines. nih.gov Conversely, under an inert argon atmosphere, the reaction yields 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines). nih.gov The proposed mechanism for the aerobic pathway suggests that a catalyst-activated aldehyde reacts with atmospheric oxygen to form a benzoic acid intermediate, which then participates in a Friedel–Crafts-type acylation. nih.gov

Another prominent strategy is the acceptorless dehydrogenative coupling (ADC) of alcohols, which offers a sustainable route to N-heterocycles. rsc.org This method, often catalyzed by transition metal complexes, synthesizes quinolines from substrates like 2-aminobenzyl alcohols and secondary alcohols, producing only hydrogen and water as byproducts. rsc.org The pathway generally involves catalyst-mediated dehydrogenation of the alcohol to an aldehyde or ketone, followed by condensation with the amino group and subsequent cyclization.

Nanocatalyst-driven syntheses often follow a pathway involving the activation of carbonyl groups. nih.gov In a typical Friedländer-type synthesis of quinolines, the catalyst activates the carbonyl carbon of a 2-aminoaryl ketone, facilitating a nucleophilic attack by an active methylene (B1212753) compound. nih.gov This leads to a cross-aldol condensation product, which, after dehydration to an α,β-unsaturated ketone and subsequent intramolecular cyclization, yields the quinoline (B57606) ring system. nih.gov

Iodocyclization presents another distinct mechanistic route. The synthesis of 1-iodomethyl-1,2-dihydroimidazo[1,2-a]quinolines has been achieved through the iodocyclization of 2-allylaminoquinoline derivatives. jetir.org This intramolecular reaction leverages an iodine reagent to induce the cyclization of an alkene moiety onto the quinoline system. jetir.org

Role of Catalysts in Reaction Mechanisms

Catalysts are pivotal in directing the course and efficiency of imidazo[1,2-a]quinoline transformations, often by lowering activation energies and enabling specific mechanistic pathways.

Lewis Acid Catalysis: Lewis acids like iron(III) bromide (FeBr₃) are effective in activating reactants. In the functionalization of 2-arylimidazo[1,2-a]pyridines, FeBr₃ activates the aldehyde reactant, facilitating either a nucleophilic attack by the imidazopyridine ring or an oxidation reaction to a carboxylic acid intermediate, depending on the atmospheric conditions. nih.gov

Transition Metal Catalysis: Transition metals such as rhodium, palladium, iridium, and ruthenium are widely used for the regioselective C-H functionalization of quinolines. rsc.orgresearchgate.net A bifunctional ruthenium NNN-pincer complex, for example, has proven highly efficient in the acceptorless dehydrogenative coupling (ADC) synthesis of quinolines. rsc.org These catalysts often operate through complex, metal-dependent mechanisms involving steps like oxidative addition and reductive elimination. researchgate.net The ruthenium pincer complex facilitates the dehydrogenation of alcohols, a key step in the ADC pathway. rsc.org

Nanocatalysis: Nanoparticles offer high surface area and unique catalytic properties. Iron(III) oxide (Fe₂O₃) nanoparticles have been successfully used to catalyze the iodocyclization of 2-allylaminoquinolines. jetir.org The nanoparticles are believed to facilitate the cyclization process, leading to high yields under mild conditions. jetir.org Similarly, magnetite (Fe₃O₄) nanoparticles supporting dodecylbenzenesulfonic acid have been used to catalyze the one-pot condensation for quinoline synthesis, activating carbonyl groups for subsequent reactions. nih.gov

Molecular Iodine Catalysis: Molecular iodine (I₂) can act as a mild and efficient catalyst. It is used in the decarboxylative cyclization of α-amino acids with 2-methyl quinolines to form imidazo[1,5-a]quinolines under metal-free conditions. rsc.org Iodine also catalyzes the three-component coupling of 2-aminopyridine, acetophenones, and dimedone, beginning with an attack on the acetophenone. acs.org

The choice of catalyst can significantly impact product distribution and yield, as demonstrated in the optimization of the FeBr₃-catalyzed synthesis of 3-aroylimidazo[1,2-a]pyridine.

Table 1: Optimization of FeBr₃-Catalyzed Synthesis of 3-aroylimidazo[1,2-a]pyridine Condition: 1a (0.3 mmol), 2a (1.5 equiv.), [Fe] catalyst (20 mol%), 110 °C, 24 h. nih.gov

Catalyst Atmosphere Yield (%)
FeBr₃ Oxygen 75
FeBr₃ Argon 0
FeCl₃ Oxygen 68
Fe(acac)₃ Oxygen 45

Investigation of Key Intermediates

The identification of reaction intermediates is crucial for confirming a proposed mechanistic pathway. In the synthesis of imidazo[1,2-a]quinoline derivatives, several key intermediates have been proposed based on experimental evidence.

In the FeBr₃-catalyzed reaction of 2-phenylimidazo[1,2-a]pyridine (B181562) with benzaldehyde (B42025) under an inert atmosphere, a series of intermediates are postulated. nih.gov The reaction begins with the nucleophilic attack of the imidazopyridine on the FeBr₃-activated aldehyde to form intermediate A . nih.gov This intermediate is then converted through intermediate B to intermediate C . A second nucleophilic addition of another 2-phenylimidazo[1,2-a]pyridine molecule to intermediate C affords intermediate D , which is then deprotonated to yield the final 3,3′-(phenylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) product. nih.gov

For the aerobic pathway catalyzed by FeBr₃, an in situ-formed benzoic acid intermediate is suggested, which then acylates the imidazopyridine ring via a Friedel–Crafts-type mechanism, forming an intermediate A that leads to the 3-aroyl product. nih.gov

In the molecular iodine-catalyzed synthesis of imidazo[1,2-a]pyridin-3-yl derivatives, the reaction is believed to proceed through the in-situ generation of phenylglyoxal from the corresponding acetophenone. acs.org This highly reactive dicarbonyl compound then undergoes a Knoevenagel-type condensation with dimedone to form an intermediate (5') , which subsequently reacts and cyclizes to form the final product. acs.org

In the general Friedländer annulation for quinoline synthesis, the reaction proceeds through a cross-aldol adduct, which dehydrates to form an α,β-unsaturated ketone intermediate. nih.gov This intermediate then undergoes an intramolecular cyclization via attack from the amine group, followed by another dehydration step to yield the aromatic quinoline ring. nih.gov

Deuterium (B1214612) Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a specific bond to an isotopically labeled atom is broken in the rate-determining step of a reaction. wikipedia.orgprinceton.edu The deuterium KIE (kH/kD), which compares the rate of a reaction with a C-H bond to one with a C-D bond, is particularly common. wikipedia.orgnih.gov A significant primary KIE (typically kH/kD > 2) indicates that the C-H bond is being cleaved in the rate-limiting step. princeton.edulibretexts.org Smaller secondary KIEs are observed when the labeled hydrogen is not directly involved in bond breaking but its environment changes, for instance, due to a change in hybridization at the carbon atom to which it is attached. wikipedia.org

While specific KIE studies on 1,2-diphenylimidazo[1,2-a]quinoline transformations are not extensively reported, the principles can be applied to understand their potential reaction mechanisms. For example, in the proposed mechanism for the formation of 3,3′-(phenylmethylene)bis(2-phenylimidazo[1,2-a]pyridines), the final step is a deprotonation of intermediate D. nih.gov A KIE study involving deuteration at the C3 position of the starting 2-phenylimidazo[1,2-a]pyridine could test this hypothesis. If this deprotonation is the rate-determining step, a significant primary KIE would be expected.

Table 2: General Interpretation of Deuterium KIE Values

kH/kD Value Interpretation
> 2 Primary KIE: C-H bond breaking occurs in the rate-determining step. princeton.edulibretexts.org
~ 1 No KIE: C-H bond is not broken, or bond breaking occurs in a fast step after the rate-determining step. princeton.edu
> 1 (but < 2) Secondary KIE: Often indicates a change in hybridization from sp³ to sp² at the labeled carbon in the transition state. wikipedia.org

Ring-Opening and Rearrangement Reactions

The quinoline core, while aromatic, can undergo fascinating ring-opening and skeletal rearrangement reactions under specific conditions, leading to entirely different heterocyclic systems.

A notable transformation is the skeletal rearrangement of 4-arylquinolines into 3-(arylmethyl)indoles. chemrxiv.org This reaction, triggered by photoinduced single-electron reduction, proceeds via a dearomatization of the quinoline ring. chemrxiv.org Detailed mechanistic investigations suggest that this transformation occurs through a 1,2-aryl migration followed by a ring-contraction sequence, rather than a more common neophyl-like rearrangement. chemrxiv.org

The photolysis of tetrazolo[1,5-a]quinoline, which generates a 2-quinolylnitrene intermediate, can also lead to ring expansion. nih.gov This high-energy intermediate rearranges to form 1,3-diazabenzo[d]cyclohepta-1,2,4,6-tetraene. nih.gov In a related system, the photolysis of tetrazolo[5,1-a]isoquinoline not only causes ring expansion but can also induce a ring-opening reaction to form an o-cyanophenylketenimine. nih.gov

Furthermore, complex molecular rearrangements have been observed in related fused quinoline systems. For example, tricyclic pyrazino[2,3-c]quinolin-5(6H)-ones, when reacted with isocyanic acid, undergo an unprecedented molecular rearrangement that results in the formation of novel hydantoin (B18101) derivatives. beilstein-archives.org This process involves the opening of the quinolinone ring system. beilstein-archives.org These studies highlight the chemical versatility of the quinoline framework and its potential to serve as a precursor for a diverse range of molecular architectures.

Table of Mentioned Compounds

Compound Name
This compound
2-Arylimidazo[1,2-a]pyridine
3-Aroylimidazo[1,2-a]pyridine
3,3′-(Arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines)
Benzaldehyde
Benzoic acid
2-Aminobenzyl alcohol
2-Aminoaryl ketone
α,β-Unsaturated ketone
1-Iodomethyl-1,2-dihydroimidazo[1,2-a]quinoline
2-Allylaminoquinoline
Iron(III) bromide (FeBr₃)
Iron(III) chloride (FeCl₃)
Iron(III) acetylacetonate (B107027) (Fe(acac)₃)
Ruthenium NNN-pincer complex
Iron(III) oxide (Fe₂O₃)
Magnetite (Fe₃O₄)
Dodecylbenzenesulfonic acid
Molecular iodine (I₂)
α-Amino acid
2-Methyl quinoline
Imidazo[1,5-a]quinoline
2-Aminopyridine
Acetophenone
Dimedone
Imidazo[1,2-a]pyridin-3-yl derivative
Phenylglyoxal
4-Arylquinoline
3-(Arylmethyl)indole
Tetrazolo[1,5-a]quinoline
2-Quinolylnitrene
1,3-Diazabenzo[d]cyclohepta-1,2,4,6-tetraene
Tetrazolo[5,1-a]isoquinoline
o-Cyanophenylketenimine
Pyrazino[2,3-c]quinolin-5(6H)-one
Isocyanic acid

Advanced Applications in Chemical Sciences

Applications in Catalysis

While the synthesis of the imidazo[1,2-a]quinoline core often relies on catalytic methods, such as using Amberlyst® 15 or other Brønsted and Lewis acids, the direct application of 1,2-Diphenylimidazo[1,2-a]quinoline itself as a catalyst is not extensively documented in current literature. nih.gov The focus has predominantly been on the synthesis of its derivatives rather than its own catalytic activity. The N-heterocyclic structure suggests potential for acting as a ligand in organometallic catalysis, an area that remains ripe for exploration.

Integration in Material Science

The rigid, planar, and electron-rich nature of the imidazo[1,2-a]quinoline system makes it an attractive candidate for materials with novel optical and electronic properties.

Optoelectronic Devices (e.g., OLEDs)

The photoluminescent properties of molecules are central to their use in Organic Light-Emitting Diodes (OLEDs). Research into related compounds, such as phosphorescent platinum(II) complexes, demonstrates that the integration of specific ligands can yield materials with high photoluminescence quantum yields (ΦPL) and tunable emission spectra, which are critical for OLED performance. nih.gov For instance, complexes can be engineered to produce reddish-orange to red emissions with ΦPL values ranging from 0.033 to 0.18. nih.gov

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key parameters for charge carrier injection in OLEDs. For related emissive materials, these values are meticulously measured to ensure efficient device function.

Material PropertyValue RangeSignificance in OLEDs
Photoluminescence Quantum Yield (ΦPL) 0.033 - 0.18Determines the efficiency of light emission.
Emission Wavelength (λPL) 597 - 625 nmDefines the color of the emitted light (e.g., orange to red). nih.gov
HOMO Energy Level Material DependentAffects the efficiency of hole injection from the anode.
LUMO Energy Level Material DependentAffects the efficiency of electron injection from the cathode.

While specific data for this compound is emerging, the broader class of imidazopyridine and imidazoquinoline derivatives is recognized for its utility in optoelectronics, suggesting a strong potential for this specific compound in the development of new emissive materials. tandfonline.com

Fluorescent Probes and Sensors

The imidazo[1,2-a]quinoline core is a versatile platform for designing fluorescent chemosensors. Derivatives can be functionalized to selectively detect metal ions through mechanisms like photoinduced electron transfer (PET), leading to a "turn-on" or "turn-off" fluorescent response. tandfonline.comrsc.org

For example, a fused imidazo[1,2-a]pyridine-based probe has been developed for the dual detection of Fe³⁺ and Hg²⁺ ions in aqueous solutions and living cells. rsc.org This sensor exhibits a "turn-on" fluorescence for Fe³⁺ and a "turn-off" response for Hg²⁺, with very low limits of detection (LOD). rsc.org Another probe, derived from an imidazo[1,2-a]pyridine-functionalized xanthene, was designed for the naked-eye detection of Hg²⁺. rsc.org Quinoline-based sensors have also shown high selectivity for Zn²⁺, a biologically important cation. nanobioletters.com

The sensing mechanism often involves the binding of the metal ion to a chelating unit on the molecule, which alters the electronic structure and, consequently, the fluorescence properties.

Sensor ApplicationTarget Ion(s)Sensing MechanismLimit of Detection (LOD)
Fused Imidazopyridine ProbeFe³⁺Fluorescence "turn-on"4.0 ppb rsc.org
Fused Imidazopyridine ProbeHg²⁺Fluorescence "turn-off"1.0 ppb rsc.org
Quinolinyl-tetraphenylethene SensorZn²⁺Fluorescence enhancement7.93 x 10⁻⁷ M nanobioletters.com
2-Hydrazinequinoline DerivativeZn²⁺Colorimetric & Fluorescent change220.6 nM nanobioletters.com

These examples highlight the modularity of the imidazo[1,2-a] scaffold, where the core provides the fluorescent signal and appended functional groups confer selectivity for specific analytes.

Mechanistic Investigations of Biological Interactions (In Vitro and Theoretical Studies)

The this compound structure and its analogs serve as valuable tools for probing the active sites of enzymes, particularly those involved in xenobiotic metabolism.

Enzyme Inhibition Mechanisms

The Cytochrome P450 family 1 (CYP1) enzymes, including CYP1A1, CYP1A2, and CYP1B1, are major players in the metabolic activation of procarcinogens. nih.govnih.gov The development of selective inhibitors for these enzymes is a key strategy in cancer chemoprevention. mdpi.com The 2-phenylimidazo[1,2-a]quinoline (B188334) scaffold has been identified as a potent and selective inhibitor of CYP1 enzymes. nih.govresearchgate.net

Inhibition Profile: Research has shown that 2-phenylimidazo[1,2-a]quinoline and its analogs are highly effective inhibitors of the CYP1 family, particularly CYP1B1, which is overexpressed in many tumors. nih.govnih.gov The inhibitory activity is often measured by the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Molecular docking studies reveal that these planar, polycyclic molecules fit well into the active sites of CYP1 enzymes. nih.gov For instance, the potent inhibitory activity of certain compounds against CYP1B1 is consistent with their ability to form favorable interactions within the enzyme's binding site. nih.govrsc.org The selectivity for CYP1B1 over CYP1A1 and CYP1A2 is a critical feature, as it can reduce potential side effects. nih.gov

The table below summarizes the inhibitory potency of representative compounds against CYP1 enzymes.

Compound ClassTarget EnzymeIC₅₀ ValueSelectivity Profile
2-Phenylimidazo[1,2-a]quinoline AnalogsCYP1 EnzymesVaries with substitutionGenerally selective for the CYP1 family. nih.gov
Bentranil Analogue (6q)CYP1B1In the nM range>30-fold higher selectivity for CYP1B1 over CYP1A1/1A2 compared to α-naphthoflavone. nih.gov
2-(4-Fluorophenyl)-E2CYP1B10.24 µMFits better into CYP1B1 than CYP1A1 binding site. mdpi.com
2,4,2',6'-TetramethoxystilbeneCYP1B12 nMPotent and specific inhibitor. nih.gov

The mechanism of inhibition is typically competitive, where the inhibitor molecule competes with the substrate for binding to the enzyme's active site. nih.gov However, some compounds can act as mechanism-based inhibitors, where the inhibitor is metabolically activated by the enzyme to a reactive species that covalently binds to and inactivates the enzyme. nih.gov The detailed study of these inhibition mechanisms provides a rational basis for designing next-generation anticancer agents with improved potency and selectivity.

Phosphodiesterase Inhibition

While direct studies on this compound as a phosphodiesterase (PDE) inhibitor are not extensively detailed in current literature, the broader class of quinoline (B57606) derivatives has been recognized for its potential to inhibit these enzymes. PDEs are crucial in regulating intracellular signaling pathways by hydrolyzing cyclic nucleotides like cAMP and cGMP. Patents have been filed for quinoline derivatives as PDE inhibitors, highlighting the therapeutic potential of this chemical scaffold for various disorders. For instance, certain quinoline derivatives have been investigated as selective inhibitors of PDE5, which is a key enzyme in the nitric oxide/cGMP pathway and a target for treating conditions like pulmonary hypertension and erectile dysfunction. The core quinoline structure is a key feature in these inhibitory activities. Further investigation into the specific substitution patterns of the imidazo[1,2-a]quinoline ring system is warranted to fully elucidate its potential and selectivity against various PDE isoenzymes.

Toll-Like Receptor (TLR) Agonism Mechanisms

Imidazoquinoline compounds are well-established as potent agonists of Toll-like receptors (TLRs), particularly TLR7 and TLR8. These receptors are critical components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and triggering immune responses. The agonistic activity of imidazoquinolines on TLR7 and TLR8 makes them valuable as vaccine adjuvants and immunomodulatory agents.

The activation of TLR7 and TLR8 by imidazoquinoline-based compounds occurs within the endosomal compartment of immune cells such as dendritic cells and B-cells. These receptors exist as dimers and, upon binding to an agonist, undergo a conformational change that initiates a downstream signaling cascade. This process is highly sensitive to the molecular structure of the ligand.

The interaction involves the ectodomain of the TLRs, with specific residues playing a key role in recognizing the imidazoquinoline scaffold. Studies on various imidazoquinoline derivatives have shown that substitutions at different positions on the heterocyclic ring system can switch the molecule's function from an agonist to an antagonist. For example, modifications at the C2 position of the imidazoquinoline core can lead to competitive antagonism of both TLR7 and TLR8. The binding of the agonist promotes the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88), which is a critical step in the signaling pathway.

Following the recruitment of MyD88, a signaling cascade is initiated that leads to the activation of transcription factors, most notably nuclear factor-kappa B (NF-κB) and interferon regulatory factors (IRFs). The activation of these transcription factors is the final step in the signaling pathway that results in the production of a wide array of cytokines and chemokines.

The specific cytokines produced can vary depending on which receptor is activated (TLR7 or TLR8) and in which cell type. Generally, TLR7 activation, predominantly in plasmacytoid dendritic cells, leads to a strong induction of type I interferons (IFN-α/β), which are crucial for antiviral responses. TLR8 activation, mainly in myeloid dendritic cells and monocytes, results in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12 (B1171171) (IL-12). This differential cytokine profile allows for the tailoring of the immune response based on the specific imidazoquinoline agonist used.

Molecular Mechanisms of Antiproliferative Activity in Cell Lines

The this compound scaffold has demonstrated significant potential as an antiproliferative agent. Research has shown that these compounds can inhibit the growth of various cancer cell lines, with a particularly interesting mechanism involving the cytochrome P450 family of enzymes.

A key molecular mechanism identified for the antiproliferative activity of 2-phenylimidazo[1,2-a]quinoline is the selective inhibition of CYP1 enzymes, such as CYP1A1 and CYP1B1. nih.govresearchgate.net These enzymes are often overexpressed in tumor cells and are involved in the metabolic activation of pro-carcinogens. By inhibiting these enzymes, 2-phenylimidazo[1,2-a]quinoline and its analogs can prevent the formation of carcinogenic metabolites and also induce antiproliferative effects. nih.govresearchgate.net Studies have shown that analogs with substitutions on the phenyl ring can exhibit potent activity against breast cancer cell lines like MDA-MB-231. nih.gov Molecular modeling suggests that these compounds bind effectively within the active site of CYP1 enzymes. nih.govresearchgate.net

CompoundSubstitutionTarget Cell LineKey FindingsReference
2-phenylimidazo[1,2-a]quinoline (1a)NoneBreast CancerSelectively inhibits CYP1 enzymes, leading to antiproliferative effects. nih.govresearchgate.net
Analog 1c3-OMe on phenyl ringBreast CancerDisplayed excellent anti-proliferative activities. nih.govresearchgate.net
Analog 1n2,3-naphthalene on phenyl ringBreast CancerDemonstrated potent activity against cancer cell lines. nih.govresearchgate.net

Interaction with Multidrug Resistance (MDR) Mechanisms

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of anticancer drugs. One of the mechanisms contributing to MDR is the upregulation of drug-metabolizing enzymes, such as the CYP1 family.

The ability of 2-phenylimidazo[1,2-a]quinoline to selectively inhibit CYP1 enzymes provides a promising strategy to overcome this form of drug resistance. nih.govresearchgate.net By inhibiting the enzymes responsible for metabolizing and inactivating chemotherapeutic agents, these compounds can potentially restore or enhance the efficacy of conventional anticancer drugs. This approach of relieving drug resistance caused by CYP1 upregulation highlights a critical application of the this compound scaffold in combination therapies for cancer. nih.govresearchgate.net

Corrosion Inhibition Studies

Quinoline and its derivatives have been extensively studied as effective corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. researchgate.netnajah.edu The protective effect of these organic compounds is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The mechanism of corrosion inhibition by quinoline-based compounds involves the presence of heteroatoms (nitrogen) and π-electrons in their aromatic rings. researchgate.net These features facilitate the adsorption of the inhibitor molecules onto the metal surface. The adsorption can occur through two main types of interactions: physisorption, which involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule, and chemisorption, which involves the sharing of electrons between the d-orbitals of the metal atoms and the lone pair electrons of the heteroatoms or the π-electrons of the aromatic rings, leading to the formation of a coordinate-type bond. researchgate.net

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that quinoline derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The formation of a stable, adsorbed film of the inhibitor on the metal surface increases the charge transfer resistance and decreases the double-layer capacitance, thereby significantly reducing the corrosion rate. The effectiveness of the inhibition is often dependent on the concentration of the inhibitor, with higher concentrations leading to greater surface coverage and enhanced protection. Theoretical studies using Density Functional Theory (DFT) have further elucidated the interaction between the inhibitor molecules and the metal surface, confirming the role of the electronic properties of the quinoline scaffold in the adsorption process. ohu.edu.tr

Inhibitor TypeMetalCorrosive MediumInhibition MechanismKey FindingsReference
Quinoline DerivativesMild Steel1 M HClMixed-type, AdsorptionForms a protective film, reduces corrosion rate. Adsorption follows Langmuir isotherm. researchgate.net
Imidazo[1,2-a]pyrimidine (B1208166) DerivativesMild Steel1 M HClMixed-type, AdsorptionHigh inhibition efficiency (up to 91.9%). Adsorption involves both physisorption and chemisorption. frontiersin.org

Adsorption Behavior on Metal Surfaces

The efficacy of corrosion inhibitors is intrinsically linked to their ability to adsorb onto a metal surface, forming a protective barrier that isolates the metal from the corrosive environment. The adsorption of imidazo[1,2-a]quinoline derivatives and structurally related compounds on metal surfaces, such as mild steel, is a complex process influenced by the inhibitor's molecular structure, the nature of the metal surface, and the composition of the corrosive medium. This process typically involves the displacement of water molecules from the metal surface and the sharing of electrons between the inhibitor and the metal. The adsorption can be characterized as physisorption, chemisorption, or a combination of both.

Studies on related heterocyclic compounds, such as imidazo[1,2-a]pyrimidine derivatives, reveal that their adsorption on mild steel surfaces in acidic solutions follows the Langmuir adsorption isotherm model. frontiersin.org This model presupposes the formation of a monolayer of the inhibitor on the metal surface, with each adsorption site holding one inhibitor molecule. najah.edu The fit to the Langmuir model suggests that the metal surface is homogeneous and that all adsorption sites are energetically equivalent. uin-alauddin.ac.id

The strength and nature of the adsorption are quantified by the standard free energy of adsorption (ΔG°ads). Generally, ΔG°ads values around -20 kJ/mol or less negative are indicative of physisorption, which arises from electrostatic interactions between the charged inhibitor molecules and the charged metal surface. Values of -40 kJ/mol or more negative suggest chemisorption, which involves charge sharing or transfer from the inhibitor molecules to the metal surface to form a coordinate-type bond. researchgate.net In many cases, the adsorption of nitrogen-containing heterocyclic inhibitors involves a combination of both physical and chemical adsorption.

For instance, the study of 2,4-diphenylbenzo researchgate.netnih.govimidazo[1,2-a]pyrimidine (DPIP), a compound structurally similar to this compound, demonstrated strong adsorption on mild steel. frontiersin.org The adsorption process for such molecules is facilitated by the presence of multiple active centers, including the nitrogen atoms of the imidazo-pyrimidine core and the π-electrons of the fused benzene (B151609) and phenyl rings. These features allow the molecule to anchor firmly to the d-orbitals of iron atoms on the steel surface.

The table below summarizes typical adsorption parameters for a related imidazo[1,2-a]pyrimidine derivative on a mild steel surface.

Adsorption ParameterValueDescription
Adsorption Isotherm ModelLangmuirIndicates monolayer adsorption on a homogeneous surface.
R² (Correlation Coefficient)> 0.99A high value indicates a strong fit of the experimental data to the Langmuir model.
ΔG°ads (Standard Free Energy of Adsorption)-35 to -40 kJ/molSuggests a mixed-mode adsorption involving both physisorption and chemisorption.

Note: The data presented is based on studies of structurally similar compounds like imidazo[1,2-a]pyrimidine derivatives.

Theoretical Basis of Corrosion Inhibition

The corrosion inhibition properties of this compound and its analogs can be effectively elucidated using theoretical chemistry, particularly through Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations. frontiersin.orguin-alauddin.ac.id These computational methods provide profound insights into the relationship between the molecular structure of the inhibitor and its protective efficiency.

DFT calculations are employed to determine several quantum chemical parameters that correlate with the inhibitor's performance. najah.eduresearchgate.net Key parameters include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ).

EHOMO and ELUMO: The EHOMO is associated with the molecule's capacity to donate electrons. A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, thereby enhancing its adsorption and inhibition efficiency. najah.edu Conversely, the ELUMO represents the molecule's ability to accept electrons. A lower ELUMO value suggests a higher affinity for accepting electrons from the metal surface.

Energy Gap (ΔE): The energy gap is a measure of the molecule's reactivity. A smaller ΔE value generally implies higher reactivity, which can lead to stronger adsorption on the metal surface. researchgate.net

Dipole Moment (μ): The dipole moment reflects the polarity of the molecule. While there is no definitive correlation, a higher dipole moment can contribute to the replacement of water molecules from the metal surface, facilitating the adsorption process. researchgate.net

Fukui Functions: These are used to identify the specific atoms or regions within the molecule that are most susceptible to nucleophilic and electrophilic attacks. For imidazo[1,2-a]quinoline derivatives, the nitrogen atoms and the π-rich aromatic systems are typically the primary sites for interaction with the metal surface. frontiersin.org

Molecular Dynamics (MD) simulations offer a visual and energetic representation of the inhibitor's adsorption on a metal surface, such as an Fe(110) crystal plane in an aqueous environment. These simulations can predict the most stable adsorption configuration of the inhibitor molecule. For large, planar molecules like this compound, a parallel or near-parallel orientation to the metal surface is often favored. najah.edu This orientation maximizes the contact area and the interaction between the molecule's π-systems and the metal, leading to the formation of a stable and dense protective film. uin-alauddin.ac.id The binding energy calculated from these simulations quantifies the strength of the interaction between the inhibitor and the metal surface. uin-alauddin.ac.id

The table below presents theoretical quantum chemical parameters for a representative diphenyl-substituted imidazo-heterocyclic inhibitor, calculated using DFT.

Quantum Chemical ParameterTypical Calculated ValueSignificance in Corrosion Inhibition
EHOMO (eV)-5.5 to -6.0High value indicates strong electron-donating ability.
ELUMO (eV)-1.5 to -2.0Low value indicates good electron-accepting ability.
ΔE (Energy Gap, eV)3.5 to 4.5A smaller gap suggests higher reactivity and better adsorption.
Dipole Moment (μ, Debye)2.0 to 4.0Influences the interaction with the metal surface and displacement of water.
Binding Energy (kJ/mol)> 150High negative value from MD simulations indicates strong, spontaneous adsorption.

Note: The values are illustrative and based on DFT and MD studies of structurally analogous diphenyl-imidazole and imidazo-pyrimidine compounds. frontiersin.orguin-alauddin.ac.idresearchgate.net

Q & A

Q. What are the common synthetic routes for 1,2-diphenylimidazo[1,2-a]quinoline derivatives, and how are yields optimized?

Microwave-assisted amination is a key method for synthesizing halogen-substituted precursors of imidazo[1,2-a]quinoline derivatives, yielding 28–33% under uncatalyzed conditions. Optimization involves adjusting reaction times and microwave parameters . Alternative protocols include multicomponent reactions using ionic liquids (e.g., [DBU][Ac]) under ultrasound irradiation, which enhances reaction efficiency and reduces side products .

Q. How are spectroscopic and computational methods applied to characterize this compound derivatives?

Spectroscopic characterization typically combines UV-Vis, fluorescence, and NMR spectroscopy to analyze electronic transitions and structural conformation. Computational studies, such as density functional theory (DFT), are used to predict photophysical properties (e.g., HOMO-LUMO gaps) and validate experimental data. Solvent effects are modeled using polarizable continuum models (PCM) .

Q. What biological activities have been reported for imidazo[1,2-a]quinoline derivatives?

Derivatives exhibit antimicrobial and antimycobacterial properties, with structure-activity relationships (SAR) highlighting the importance of substituents at the 7- and 8-positions. POM (Petra/Osiris/Molinspiration) analyses identify pharmacophore sites responsible for antibacterial activity .

Advanced Research Questions

Q. How can reaction conditions be tuned to improve diastereoselectivity in imidazo[1,2-a]quinoline synthesis?

Diastereoselective [3+2] cycloaddition reactions can be optimized using Molecular Electron Density Theory (MEDT). Electron Localization Function (ELF) analysis reveals charge transfer pathways, guiding solvent selection (e.g., ethanol for hydrogen bonding) and catalyst design to achieve >90% diastereoselectivity .

Q. What computational strategies resolve contradictions in binding affinity data for A3 adenosine receptor (A3AR) antagonists?

Molecular docking and 3D receptor modeling reconcile discrepancies in Ki values. For example, N-(2,6-diphenylimidazo[1,2-a]pyrazin-8-yl)-4-methoxybenzamide (Ki = 25 nM) shows enhanced affinity due to π-π stacking with Tyr257 and hydrogen bonding with Thr94 in refined receptor models .

Q. How do substituents at the 4-position of imidazo[1,2-a]quinoline derivatives influence fluorescence quantum yields?

Electron-donating groups (e.g., –NH₂) at the 4-position increase quantum yields (Φ = 0.45–0.62) by reducing non-radiative decay, as shown in sulfonated indolo[1,2-a]quinolines. Time-dependent DFT (TD-DFT) simulations correlate substituent effects with excited-state stabilization .

Q. What methodologies address low yields in nitro-to-amino functionalization of benzimidazo[1,2-a]quinolines?

Tin(II) chloride dihydrate (SnCl₂·2H₂O) in methanol/HCl under reflux achieves 85–90% conversion of nitro to amino groups. Post-reaction alkalization (pH = 14) minimizes byproduct formation, as confirmed by LC-MS and ¹H NMR .

Data Analysis and Mechanistic Insights

Q. How are kinetic resolution experiments used to study enantioselective acylation catalysts for imidazo[1,2-a]quinolines?

Chiral 1,2-dihydroimidazo[1,2-a]quinoline catalysts enable kinetic resolution of alcohols with selectivity factors (s) up to 15. Eyring plots derived from temperature-dependent experiments reveal entropy-driven enantiocontrol (ΔΔS‡ = −12.6 J/mol·K) .

Q. What experimental and theoretical approaches validate charge-transport properties in imidazo[1,2-a]quinoline-based materials?

Charge mobility in 5,7-diphenylindolo[1,2-a]quinoline crystals is quantified using Marcus theory. DFT-calculated reorganization energies (λ = 0.35 eV) align with hole mobility (µh = 0.12 cm²/V·s) from space-charge-limited current (SCLC) measurements .

Q. How do solvent polarity and viscosity affect aggregation-induced emission (AIE) in imidazo[1,2-a]quinoline derivatives?

AIE-active derivatives show 10-fold fluorescence enhancement in THF/water mixtures (90% water). Stokes shift analysis (Δλ = 110 nm) and time-resolved fluorescence decay (τ = 4.8 ns) confirm restricted intramolecular rotation (RIR) in aggregated states .

Tables of Key Data

Property Value/Outcome Reference
Optimal microwave conditions150°C, 30 min, 28–33% yield
A3AR antagonist Ki value25 nM (compound 60)
Fluorescence quantum yieldΦ = 0.62 (4-NH₂ substituted derivative)
Hole mobility (µh)0.12 cm²/V·s (crystal)
Diastereoselectivity>90% ([3+2] cycloaddition)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.